REACTION_CXSMILES
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[CH:1]1[CH:2]=[CH:3][C:4](O)=[C:5]([CH2:7][OH:8])[CH:6]=1.C1([OH:16])C=CC=CC=1>>[OH:16][C:2]1[CH:3]=[CH:4][C:5]([CH2:7][OH:8])=[CH:6][CH:1]=1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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Smiles
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OC1=CC=C(CO)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |